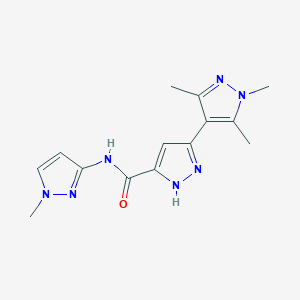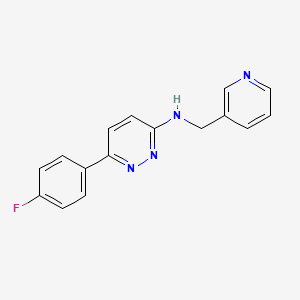![molecular formula C19H19ClN6O2 B12180602 [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12180602.png)
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazole and piperazine intermediates. The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of azides with alkynes. The piperazine moiety is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the formation of the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity.
Applications De Recherche Scientifique
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The tetrazole ring and piperazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive agent.
Imidazole Derivatives: Share structural similarities and are used in various therapeutic applications.
Uniqueness
What sets [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C19H19ClN6O2 |
|---|---|
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
[2-chloro-5-(tetrazol-1-yl)phenyl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H19ClN6O2/c1-28-16-4-2-3-14(11-16)24-7-9-25(10-8-24)19(27)17-12-15(5-6-18(17)20)26-13-21-22-23-26/h2-6,11-13H,7-10H2,1H3 |
Clé InChI |
HTEBMJCSDPYXNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180525.png)
![(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180543.png)
![2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12180545.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12180549.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180558.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12180589.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B12180596.png)

![N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12180608.png)
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)
